molecular formula C6H4BClFIO2 B14018087 (6-Chloro-2-fluoro-3-iodophenyl)boronic acid

(6-Chloro-2-fluoro-3-iodophenyl)boronic acid

Cat. No.: B14018087
M. Wt: 300.26 g/mol
InChI Key: NRPCBQRIHYBWGK-UHFFFAOYSA-N
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Description

(6-Chloro-2-fluoro-3-iodophenyl)boronic acid (C₆H₄BClFIO₂) is a halogen-rich arylboronic acid featuring chloro (Cl), fluoro (F), and iodo (I) substituents on a phenyl ring. This compound is characterized by its high molecular weight (MW: 316.36 g/mol) and structural complexity due to the combination of electron-withdrawing halogens . The iodo substituent may enhance reactivity in Suzuki-Miyaura couplings due to iodine’s polarizability, though steric hindrance could limit efficiency .

Properties

Molecular Formula

C6H4BClFIO2

Molecular Weight

300.26 g/mol

IUPAC Name

(6-chloro-2-fluoro-3-iodophenyl)boronic acid

InChI

InChI=1S/C6H4BClFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H

InChI Key

NRPCBQRIHYBWGK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)I)Cl)(O)O

Origin of Product

United States

Preparation Methods

Halogenated Aromatic Precursor and Boronation

The compound’s key challenge is the selective incorporation of the boronic acid moiety on a ring already substituted with chloro, fluoro, and iodo groups. The iodine substituent at the 3-position is typically the reactive site for metal-halogen exchange or catalytic borylation due to its higher reactivity compared to chloro and fluoro substituents.

  • Metal-halogen exchange approach: Treatment of 3-iodo-6-chloro-2-fluorobenzene with an organolithium reagent (e.g., n-butyllithium) at low temperature generates the corresponding aryllithium intermediate. This intermediate is then quenched with trimethyl borate or boron tribromide, followed by acidic workup to yield the boronic acid.

  • Transition-metal catalyzed borylation: Palladium-catalyzed borylation of the iodinated precursor using bis(pinacolato)diboron (B2pin2) under mild conditions is an effective alternative. This method avoids the use of highly reactive organolithium reagents and can be carried out at room temperature or slightly elevated temperatures, often with potassium acetate as a base and a palladium catalyst such as Pd(dppf)Cl2.

Purification and Characterization

The crude product is typically purified by recrystallization or chromatography to achieve high purity (reported purity ~97%). Characterization includes nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and substitution pattern.

Research Outcomes and Data Tables

While direct experimental data specifically for (6-chloro-2-fluoro-3-iodophenyl)boronic acid preparation are limited in public literature, insights can be drawn from related halogenated arylboronic acids and general boronic acid synthesis methodologies.

Table 1: Representative Yields and Conditions for Halogenated Arylboronic Acids Preparation

Method Starting Material Boron Source Catalyst/Base Temperature Yield (%) Reference
Metal-halogen exchange 3-iodo-6-chloro-2-fluorobenzene Trimethyl borate n-Butyllithium -78 °C to RT 70-85
Pd-catalyzed borylation 3-iodo-6-chloro-2-fluorobenzene Bis(pinacolato)diboron Pd(dppf)Cl2, KOAc 25-80 °C 75-90

Table 2: Physical and Chemical Properties of (6-Chloro-2-fluoro-3-iodophenyl)boronic Acid

Property Value Source
Molecular Formula C6H4BClFIO2
Molecular Weight 300.26 g/mol
Physical Form Solid
Purity 97%

Mechanistic Insights and Considerations

  • The metal-halogen exchange method requires careful temperature control to prevent side reactions such as lithium-halogen exchange at undesired positions or decomposition.
  • The palladium-catalyzed borylation benefits from mild conditions and high functional group tolerance, making it suitable for sensitive substituents like fluoro and chloro groups.
  • The presence of electron-withdrawing substituents such as fluoro and chloro can influence the reactivity of the aryl halide and the regioselectivity of lithiation or catalytic borylation.

Summary and Expert Recommendations

  • The most reliable preparation method for (6-chloro-2-fluoro-3-iodophenyl)boronic acid is palladium-catalyzed borylation of the corresponding iodinated precursor using bis(pinacolato)diboron under mild conditions, offering high yields and functional group compatibility.
  • Metal-halogen exchange followed by boronation remains a classical alternative but requires stringent control of reaction conditions.
  • Purification by recrystallization or chromatography is essential to achieve high purity suitable for subsequent synthetic applications.
  • Researchers should consider the electronic effects of substituents when choosing the preparation strategy to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-fluoro-3-iodophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions.

Major Products

Mechanism of Action

The mechanism of action of (6-Chloro-2-fluoro-3-iodophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .

Comparison with Similar Compounds

Table 1: Key Properties of Halogen-Substituted Boronic Acids

Compound Name Formula Substituents Key Properties/Applications References
(6-Chloro-2-fluoro-3-iodophenyl)boronic acid C₆H₄BClFIO₂ Cl (C6), F (C2), I (C3) High steric bulk; potential for cross-coupling
(6-Bromo-2-chloro-3-ethoxyphenyl)boronic acid C₈H₈BBrClO₃ Br (C6), Cl (C2), OEt (C3) Ethoxy group enhances solubility; bromo aids in coupling
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid C₆H₄BClF₃NO₂ Cl (C2), CF₃ (C6) Pyridine ring; strong electron-withdrawing CF₃ group
(2-Bromo-6-fluoro-3-hydroxyphenyl)boronic acid C₆H₅BBrFO₃ Br (C2), F (C6), OH (C3) Hydroxyl group enables H-bonding; antiproliferative activity
3-Chloro-4-fluorophenylboronic acid C₆H₅BClF₂O₂ Cl (C3), F (C4) Lower steric hindrance; used in glucose sensing
  • Fluoro substituents exert through-space electronic stabilization, as shown in , which stabilizes the boronic acid form without drastically altering pKa .
  • Steric Considerations : The bulky iodine atom at C3 may hinder binding to biological targets (e.g., proteases) compared to smaller halogens like fluorine or chlorine .

Acidity (pKa) and Binding Affinity

and highlight that boronic acid pKa values are critical for applications in physiological environments. For instance:

  • 4-MCPBA (4-methylcarboxyphenylboronic acid) has a pKa ~8.9, making it less suitable for glucose sensing at physiological pH (7.4).
  • Fluoro-substituted analogs (e.g., 2,6-diarylphenylboronic acids) exhibit pKa values between 7.1–7.5 due to balanced through-space and through-bond effects, aligning better with physiological conditions .
  • The target compound’s trifunctional halogenation likely reduces pKa further, enhancing its reactivity in aqueous systems.

Biological Activity

(6-Chloro-2-fluoro-3-iodophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

(6-Chloro-2-fluoro-3-iodophenyl)boronic acid is characterized by its boronic acid functional group, which is known for its ability to interact with biological molecules, particularly in the context of drug design and therapeutic applications. The presence of halogen atoms (chlorine, fluorine, and iodine) in its structure enhances its reactivity and may influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various halogenated phenylboronic acids, including (6-Chloro-2-fluoro-3-iodophenyl)boronic acid. Research indicates that halogenated boronic acids can effectively inhibit the growth of pathogenic bacteria such as Vibrio harveyi and Vibrio parahaemolyticus.

Minimum Inhibitory Concentration (MIC) Studies

A comparative analysis of different boronic acids demonstrated that certain derivatives exhibited significant antibacterial effects. The following table summarizes the MIC values for selected compounds against Vibrio species:

Compound NameMIC (µg/mL)% Growth Inhibition
(6-Chloro-2-fluoro-3-iodophenyl)boronic acidTBDTBD
3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA)10030.3
2-Fluoro-5-iodophenylboronic acid (FIPBA)10024.1

Note: TBD indicates that specific MIC values for (6-Chloro-2-fluoro-3-iodophenyl)boronic acid need further investigation.

Anticancer Activity

The potential anticancer effects of boronic acids have also been explored extensively. In particular, boronic acids can act as inhibitors of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells.

Case Study: Bcl-2/Bcl-xL Inhibition

A study evaluated the efficacy of several boronic acid derivatives in inhibiting tumor growth in xenograft models. The results indicated that compounds with boronic acid moieties could induce apoptosis in cancer cell lines effectively. For instance:

  • Compound 6 : Demonstrated K_i values < 1 nM against Bcl-2/Bcl-xL.
  • In Vivo Studies : Administered at maximum tolerated doses led to significant tumor regression.

The mechanism through which (6-Chloro-2-fluoro-3-iodophenyl)boronic acid exerts its biological effects may involve:

  • Inhibition of Virulence Factors : Similar compounds have been shown to diminish virulence factors such as motility and biofilm formation in bacteria.
  • Induction of Apoptosis : By interacting with key apoptotic pathways, boronic acids can promote programmed cell death in malignant cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (6-Chloro-2-fluoro-3-iodophenyl)boronic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenated aromatic precursors and metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides. Key steps include:

  • Halogenation : Sequential halogenation (Cl, F, I) on the phenyl ring to achieve regioselectivity.
  • Boronation : Using bis(pinacolato)diboron (B₂pin₂) under Miyaura borylation conditions .
  • Purification : Due to boronic acid sensitivity to moisture, chromatography or recrystallization in anhydrous solvents (e.g., THF/hexane) is critical .
    • Challenges : Competing protodeboronation or trimerization (boroxine formation) can reduce yields. Optimizing temperature (40–80°C) and base (e.g., KOAc) mitigates side reactions .

Q. How can researchers characterize the structural integrity and purity of (6-Chloro-2-fluoro-3-iodophenyl)boronic acid?

  • Methodological Answer :

  • NMR Spectroscopy : ¹¹B NMR confirms boronic acid formation (δ ~30 ppm for trigonal planar geometry). ¹H/¹³C NMR resolves halogen substitution patterns .
  • Mass Spectrometry : MALDI-TOF or ESI-MS with derivatization (e.g., diol esterification) prevents dehydration artifacts. For example, treatment with 1,2-ethanediol stabilizes the boronic acid for accurate mass analysis .
  • Elemental Analysis : Validates halogen stoichiometry (Cl, F, I) and boron content .

Q. What are the primary applications of halogenated arylboronic acids in medicinal chemistry?

  • Methodological Answer :

  • Proteasome Inhibition : Boronic acids like Bortezomib bind covalently to catalytic threonine residues in the 20S proteasome, validated via X-ray crystallography .
  • Anticancer Agents : Halogen substituents (Cl, I) enhance lipophilicity and target engagement. For example, glioblastoma cell studies show apoptosis induction via ROS generation .
  • Glycoprotein Interaction Studies : Boronic acids immobilize glycoproteins on SPR sensors by binding terminal sialic acid residues .

Advanced Research Questions

Q. How do steric and electronic effects of the 6-chloro, 2-fluoro, and 3-iodo substituents influence Suzuki-Miyaura coupling efficiency?

  • Methodological Answer :

  • Steric Hindrance : The 3-iodo group slows transmetalation due to bulky ortho-substituents. Ligand screening (e.g., SPhos vs. XPhos) improves Pd catalyst turnover .
  • Electronic Effects : Electron-withdrawing Cl/F groups reduce arylboronic acid nucleophilicity. Using electron-rich aryl partners (e.g., p-methoxyphenyl) balances reactivity .
  • Kinetic Studies : Stopped-flow UV-Vis spectroscopy monitors coupling rates under varying pH and temperature to optimize conditions .

Q. What mechanisms underlie the selective binding of (6-Chloro-2-fluoro-3-iodophenyl)boronic acid to diol-containing biomolecules, and how can binding kinetics be quantified?

  • Methodological Answer :

  • Reversible Covalent Binding : The boronic acid forms cyclic esters with 1,2- or 1,3-diols (e.g., glucose, glycoprotein sugars). Binding constants (Kd) are measured via fluorescence quenching or ITC .
  • Kinetic Profiling : Stopped-flow methods reveal kon/koff rates. For example, D-fructose binds faster (kon ~10³ M⁻¹s⁻¹) than D-glucose due to favorable diol geometry .
  • Computational Modeling : DFT calculations predict transition states for diol-boronate complexation, guiding sensor design .

Q. How does the halogen substitution pattern affect the compound’s thermal stability and potential flame-retardant properties?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : The 3-iodo substituent increases decomposition onset temperature (~250°C vs. ~200°C for non-halogenated analogs) due to enhanced aromatic stability .
  • Flame Retardancy : Iodine releases radicals (I·) that scavenge combustion-promoting H·/OH· radicals. Cone calorimetry tests quantify heat release rate (HRR) reduction in polymer composites .

Q. What strategies mitigate boroxine formation during storage or reaction conditions, and how can this be monitored in real-time?

  • Methodological Answer :

  • Stabilization : Storage under inert atmosphere (N₂/Ar) with desiccants (molecular sieves) minimizes moisture-induced trimerization. Derivatization to pinacol esters enhances shelf life .
  • In Situ Monitoring : Raman spectroscopy tracks boroxine-specific B-O-B stretching (780 cm⁻¹). Adjusting solvent polarity (e.g., DMF vs. THF) suppresses cyclization .

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